

# Is CT1113 more potent than other MYC inhibitors like 10058-F4?

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CT1113    |           |
| Cat. No.:            | B12377666 | Get Quote |

# Comparative Analysis of MYC Inhibitors: CT1113 vs. 10058-F4

In the landscape of cancer therapeutics, the MYC oncogene remains a high-value but challenging target. This guide provides a comparative overview of two inhibitors, **CT1113** and 10058-F4, which employ different strategies to disrupt MYC-driven oncogenesis. While direct comparative studies are not yet available in the public domain, this document synthesizes existing preclinical data to offer insights into their respective potencies and mechanisms of action for researchers, scientists, and drug development professionals.

# **Executive Summary**

CT1113 emerges as a highly potent, indirect inhibitor of MYC, demonstrating efficacy in the nanomolar range in various cancer cell lines and significant anti-tumor activity in preclinical animal models. It acts by inhibiting the deubiquitinases USP28 and USP25, leading to the degradation of MYC protein. In contrast, 10058-F4 is a direct inhibitor that disrupts the interaction between c-MYC and its binding partner MAX. Its potency is observed in the micromolar range in vitro; however, its in vivo efficacy has been reported to be limited by rapid metabolism and low tumor accumulation.

### **Data Presentation: A Comparative Look at Potency**



The following table summarizes the reported in vitro potencies of **CT1113** and 10058-F4 across various cancer cell lines. It is crucial to note that these values are derived from separate studies and not from a head-to-head comparison, which may introduce variability due to different experimental conditions.

| Inhibitor                                                                | Cancer Type                                           | Cell Line(s)                                                             | Reported<br>IC50/EC50                                        | Citation(s) |
|--------------------------------------------------------------------------|-------------------------------------------------------|--------------------------------------------------------------------------|--------------------------------------------------------------|-------------|
| CT1113                                                                   | T-cell Acute<br>Lymphoblastic<br>Leukemia (T-<br>ALL) | Jurkat, MOLT-4,<br>etc.                                                  | IC50 values<br>provided for 24,<br>48, and 72h<br>treatments | [1]         |
| Philadelphia-<br>positive Acute<br>Lymphoblastic<br>Leukemia<br>(Ph+ALL) | Sup-B15, BV-<br>173, Ba/F3                            | ~200 nM                                                                  | [2]                                                          |             |
| Colon Cancer                                                             | HCT116                                                | EC50 ~65 nM                                                              | [3]                                                          | _           |
| 10058-F4                                                                 | Prostate Cancer                                       | PC-3, DU145                                                              | 113 ± 30 μM, 88<br>± 20 μM                                   | [4]         |
| Ovarian Cancer                                                           | SKOV3, Hey                                            | 4.4 μΜ, 3.2 μΜ                                                           | [5]                                                          |             |
| Acute Myeloid<br>Leukemia (AML)                                          | HL-60, U937,<br>NB-4                                  | Not specified                                                            | [6]                                                          |             |
| Pre-B Acute<br>Lymphoblastic<br>Leukemia                                 | REH, Nalm-6                                           | 400 μΜ, 430 μΜ                                                           | [7]                                                          |             |
| Chronic Myeloid<br>Leukemia (CML)                                        | K562                                                  | Concentration-<br>dependent<br>reduction in<br>viability (100-250<br>µM) | [8][9]                                                       | _           |



# Mechanism of Action: Two Distinct Approaches to MYC Inhibition

The fundamental difference between CT1113 and 10058-F4 lies in their mechanism of action.

CT1113: Inducing MYC Degradation

CT1113 is a potent and specific inhibitor of the deubiquitinating enzymes USP28 and USP25. [3][10] These enzymes are responsible for removing ubiquitin chains from proteins, thereby protecting them from proteasomal degradation. One of the key substrates of USP28 is the c-MYC oncoprotein.[11][12] By inhibiting USP28, CT1113 promotes the ubiquitination and subsequent degradation of c-MYC, leading to a reduction in its cellular levels.[11][12][13] This indirect mechanism of action has shown significant anti-tumor effects in preclinical models of pancreatic cancer, colon cancer, and T-cell acute lymphoblastic leukemia (T-ALL).[1][9]

10058-F4: Disrupting MYC-MAX Dimerization

10058-F4 is a small molecule that directly interferes with the protein-protein interaction between c-MYC and its obligate binding partner, MAX.[7][14] The c-MYC/MAX heterodimer is the functional unit that binds to DNA and activates the transcription of target genes involved in cell proliferation, growth, and metabolism. By preventing this dimerization, 10058-F4 inhibits the transcriptional activity of c-MYC, leading to cell cycle arrest and apoptosis.[6][7]

# Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams created using the DOT language illustrate the signaling pathways and a general experimental workflow.





Click to download full resolution via product page

Caption: Mechanisms of action for CT1113 and 10058-F4.





Click to download full resolution via product page

Caption: General experimental workflow for inhibitor comparison.

# **Experimental Protocols**

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the potency of MYC inhibitors.

### **Cell Viability Assay (MTT Assay)**

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

• Cell Seeding: Cancer cells are seeded in 96-well plates at a density of  $4 \times 10^3$  to  $1 \times 10^5$  cells per well and allowed to adhere overnight.[7][15]



- Inhibitor Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the inhibitor (e.g., **CT1113** or 10058-F4) or a vehicle control (e.g., DMSO).
- Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.[7][15]
- MTT Addition: After the incubation period, 10-20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[7][15]
- Formazan Solubilization: The medium is carefully removed, and 100-150 μL of DMSO is added to each well to dissolve the formazan crystals.[7][15]
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells
  relative to the vehicle-treated control cells. The IC50 value (the concentration of inhibitor that
  causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability
  against the inhibitor concentration.

## **Apoptosis Assay (Annexin V/PI Staining)**

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of the inhibitor or vehicle control for a specified time (e.g., 24 hours).
- Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
- Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions, and the cells are incubated in the dark for 15-20 minutes at room temperature.[8]



- Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
- Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared to the control.

#### **Western Blotting for c-MYC Levels**

This technique is used to detect and quantify the levels of specific proteins, such as c-MYC, in cell lysates.

- Cell Lysis: After inhibitor treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then
  incubated with a primary antibody specific for c-MYC. Subsequently, the membrane is
  incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish
  peroxidase).
- Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
- Data Analysis: The intensity of the c-MYC band is quantified and normalized to a loading control protein (e.g., GAPDH or β-actin) to compare the relative c-MYC levels between different treatment groups.

#### Conclusion



Based on the currently available preclinical data, **CT1113** demonstrates substantially higher potency in vitro (nanomolar vs. micromolar IC50 values) and promising in vivo activity compared to 10058-F4. This difference in potency is likely attributable to their distinct mechanisms of action and pharmacokinetic properties. The indirect, degradation-inducing mechanism of **CT1113** appears to be a more effective strategy for reducing cellular MYC levels in preclinical models. However, the lack of direct comparative studies necessitates a cautious interpretation of these findings. Future head-to-head studies are warranted to definitively establish the relative potency and therapeutic potential of these two MYC inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a class of potent USP25/28 inhibitors with broad-spectrum anti-cancer activity PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]



- 11. Preclinical testing of CT1113, a novel USP28 inhibitor, for the treatment of T-cell acute lymphoblastic leukaemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Is CT1113 more potent than other MYC inhibitors like 10058-F4?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377666#is-ct1113-more-potent-than-other-myc-inhibitors-like-10058-f4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com